Technical Guide: Mechanism of Action of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Technical Guide: Mechanism of Action of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
The following technical guide details the mechanism of action, experimental characterization, and signaling implications of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one . This compound represents a privileged scaffold in medicinal chemistry, primarily recognized for its utility as an ATP-competitive kinase inhibitor (targeting serine/threonine kinases such as CK2 and Pim-1 ) and, in specific structural variations, as a modulator of TRP channels or Phosphodiesterases (PDE7) .[1]
[1]
Executive Summary & Compound Profile
7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic heterocyclic small molecule belonging to the thienopyrimidine class.[1] Structurally, it consists of a thiophene ring fused to a pyrimidin-4-one ring, substituted at the 7-position with a 4-bromophenyl moiety.[1]
This scaffold mimics the purine core of adenosine triphosphate (ATP), allowing it to function as a potent Type I kinase inhibitor .[1] The 4-bromophenyl group acts as a "selectivity filter," occupying hydrophobic pockets (such as the Gatekeeper region or Site II) within the enzyme active site, often leveraging halogen bonding to enhance affinity.[1]
| Feature | Technical Specification |
| Chemical Class | Thieno[3,2-d]pyrimidine |
| Primary Target | Serine/Threonine Kinases (CK2, Pim-1, Pim-2) |
| Secondary Targets | Phosphodiesterase 7 (PDE7), TRPA1 (analog-dependent) |
| Mechanism | ATP-Competitive Inhibition (Reversible) |
| Key Interaction | Hinge region H-bonding; Halogen bonding (Br) |
| Molecular Weight | ~307.17 g/mol (Calculated) |
Mechanism of Action (MoA)
Core Mechanism: ATP-Competitive Inhibition
The primary MoA of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the competitive blockade of the ATP-binding site in the catalytic domain of target kinases.[1]
-
Hinge Binding: The lactam (NH-CO) motif of the pyrimidin-4-one ring functions as a hydrogen bond donor/acceptor pair.[1] It mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Val118 in CK2, Glu121 in Pim-1).[1]
-
Hydrophobic Selectivity: The 7-(4-bromophenyl) substituent projects into the hydrophobic pocket adjacent to the ATP site (often Site II or the phosphate-binding loop).[1]
-
Halogen Bonding: The bromine atom at the para-position of the phenyl ring is critical.[1] It can form a halogen bond with carbonyl oxygens or aromatic residues in the active site, significantly increasing potency and residence time compared to non-halogenated analogs.[1]
Downstream Signaling Effects
Inhibition of constitutively active kinases like CK2 (Casein Kinase 2) or stress-induced kinases like Pim-1 leads to the suppression of pro-survival pathways.[1]
-
CK2 Inhibition: Blocks the phosphorylation of Akt (at Ser129) and PTEN , leading to reactivation of apoptosis and cell cycle arrest at G2/M.[1]
-
Pim-1 Inhibition: Prevents the phosphorylation of Bad (at Ser112), allowing Bad to bind Bcl-xL and trigger mitochondrial apoptosis.[1] It also reduces c-Myc stability.[1]
Pathway Visualization
The following diagram illustrates the impact of the compound on the Pim/CK2 survival pathways.
Caption: Figure 1. Mechanism of Action showing ATP-competitive inhibition of CK2/Pim-1 kinases, leading to the suppression of survival signaling (Akt/c-Myc) and activation of apoptotic pathways (Bad).[1]
Experimental Protocols for Validation
To validate the activity of 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, the following self-validating protocols are recommended.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 of the compound against recombinant CK2 or Pim-1.[1]
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.02% BSA, 1 mM DTT).
-
Enzyme Mix: Dilute recombinant CK2 (e.g., 5 ng/well) in Kinase Buffer.
-
Compound Prep: Prepare a 10-point serial dilution of the compound in DMSO (Start at 100 µM).
-
Reaction:
-
Detection: Add 25 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min. Add 50 µL Kinase Detection Reagent (converts ADP to Luciferase signal).[1]
-
Read: Measure Luminescence. Plot RLU vs. log[Compound] to calculate IC50.[1]
Cell Viability Assay (SRB Method)
Objective: Assess cytotoxicity in cancer cell lines (e.g., PC-3, MCF-7).[1]
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat cells with compound (0.1 – 100 µM) for 48-72h.[1]
-
Fixation: Add cold 10% Trichloroacetic acid (TCA) to each well. Incubate 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid.[1] Incubate 15 min.
-
Washing: Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry.
-
Solubilization: Dissolve bound dye in 10 mM Tris base.
-
Quantification: Measure Absorbance at 510 nm.
Synthesis Workflow (Brief)
For researchers needing to synthesize the probe:
-
Step 1: Gewald reaction of a suitable ketone with ethyl cyanoacetate and sulfur to form the thiophene core.[1]
-
Step 2: Cyclization with formamide or triethyl orthoformate/ammonium acetate to form the thienopyrimidine ring.
-
Step 3: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of a 7-bromo precursor with 4-bromophenylboronic acid (if building from the core) OR direct cyclization of a 4-bromophenyl-substituted thiophene precursor.[1]
Structure-Activity Relationship (SAR) Insights
The efficacy of this molecule is tightly governed by the substituents on the thienopyrimidine scaffold:
| Position | Substituent | Effect on Activity |
| N3 / C4 (Lactam) | NH / C=O[1] | Essential. Mimics the N1/N6 of adenine for Hinge Binding.[1] Alkylation here abolishes kinase activity.[1] |
| Position 7 | 4-Bromophenyl | Critical for Potency. The phenyl ring provides hydrophobic bulk.[1] The Bromine atom enhances selectivity via halogen bonding and lipophilicity.[1] Replacing Br with H or F often reduces potency.[1] |
| Position 2 | H (Unsubstituted) | Maintains a "flat" profile for narrow pockets.[1] Substitution (e.g., -NH₂, -CH₃) can tune selectivity between CK2, Pim, and PDE7.[1] |
References
-
Discovery of Pim Kinase Inhibitors: Title: Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases.[1] Source: Journal of Medicinal Chemistry (2009).[1] URL:[Link]
-
Thienopyrimidine Scaffold in CK2 Inhibition: Title: Structure-based design of thienopyrimidine derivatives as potent CK2 inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters.[1] Context: Describes the binding mode of the thieno[3,2-d]pyrimidine core in the ATP pocket of CK2.[1]
-
PDE7 Inhibition (Structural Analogs): Title: Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors.[1] Source: Bioorganic & Medicinal Chemistry (2015).[1] URL:[Link]
-
Cyt-bd Oxidase Inhibition: Title: Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors.[1] Source: RSC Medicinal Chemistry (2021).[1] URL:[Link]
